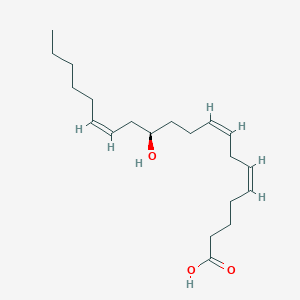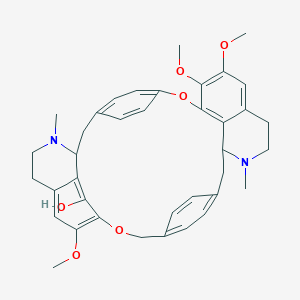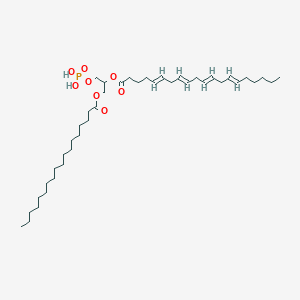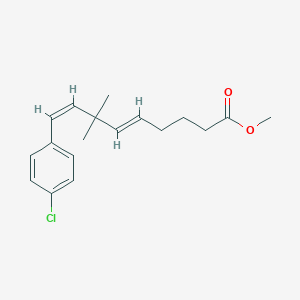
12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid
Descripción general
Descripción
12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid (12R-HETE) is a bioactive lipid mediator that is produced from arachidonic acid by the action of lipoxygenase enzymes. It is known to be involved in a variety of physiological and pathological processes, including inflammation, angiogenesis, and cancer progression.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Metabolism
The enzyme Dipodascopsis uninucleata UOFS Y 128 can convert fatty acids with a 5Z,8Z-diene system into 3-hydroxy-all-Z-eicosapolyenoic acids, including metabolites related to 12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid (Venter et al., 1997).
Prostaglandin endoperoxide synthase and cytochrome P450 monooxygenase can oxygenate 5,8,11-eicosatrienoic acid, leading to the formation of metabolites such as (11R)-hydroxy-5,8,12-eicosatrienoic acid and others, highlighting the complex biochemical pathways involving eicosatrienoic acids (Oliw et al., 1993).
Analytical Chemistry and Method Development
- A study developed an LC-MS/MS method for quantifying regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids, including metabolites related to 12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid, which is crucial for assessing endothelial function (Duflot et al., 2017).
Biochemical Synthesis
- The synthesis of 10,11-Dihydro-12-oxo-LTB(4), which is a biochemical intermediate in the LTB(4) reductase pathway, has been reported. This pathway could be relevant to the metabolism of compounds like 12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid (Khanapure et al., 1997).
Metabolism in Specific Tissues
The metabolism of 12(R)-hydroxy-5,8,10,14-eicosatetraenoic acid in corneal tissues, forming novel metabolites, suggests the importance of such compounds in ocular physiology (Nishimura et al., 1991).
Similarly, kidney and liver peroxisomes metabolize 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid, indicating the broader physiological role of such hydroxylated fatty acids in various organs (Wigren et al., 1993).
Role in Biological Processes
12(R)-Hydroxy-5,8,14-eicosatrienoic acid has been shown to regulate vascular endothelial growth factor expression and angiogenesis in microvessel endothelial cells, highlighting its importance in angiogenesis and tissue repair processes (Mezentsev et al., 2002).
Furthermore, 12(R)-Hydroxyeicosatrienoic acid can activate nuclear factor kappa B and oncogene expression in microvessel endothelial cells, which is indicative of its role in inflammatory responses and angiogenesis (Laniado-Schwartzman et al., 1994).
Propiedades
IUPAC Name |
(5Z,8Z,12R,14Z)-12-hydroxyicosa-5,8,14-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13,19,21H,2-6,12,14-18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAKHEWADWLSJX-ZIQRGBBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(CCC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](CC/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12R-hydroxy-5Z,8Z,12Z-eicosatrienoic acid | |
CAS RN |
117346-20-0 | |
| Record name | 12-Hydroxy-5,8,14-eicosatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117346200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 12(R)-HETE in the context of contact lens wear?
A1: Research indicates that 12(R)-HETE, a cytochrome P-450 arachidonate metabolite, plays a potential role in contact lens-induced corneal complications. [, ] This compound is endogenously produced in the corneal epithelium and its formation is significantly increased under hypoxic conditions, such as those induced by contact lens wear. [, ] Studies suggest that 12(R)-HETE may contribute to corneal swelling and potentially impact corneal endothelial morphology. [, ]
Q2: How does prolonged contact lens wear affect the formation of 12(R)-HETE and what are the potential consequences?
A2: Prolonged contact lens wear can lead to a substantial increase in 12(R)-HETE formation in the cornea. [, ] For instance, one study observed a 21-fold increase in 12(R)-HETE after just 4 hours of contact lens wear. [, ] This increase was associated with corneal thickening. Furthermore, extended contact lens wear (144 hours) resulted in a 23-fold increase in a related metabolite, 12(R)-hydroxy-5,8,14-eicosatrienoic acid (12(R)-DH-HETE), and was linked to conjunctival inflammation and corneal neovascularization. [, ] These findings suggest a potential connection between the increased production of these metabolites and the development of contact lens-related complications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)



